molecular formula C13H10N2O3S B566093 2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid CAS No. 1368872-95-0

2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid

Cat. No.: B566093
CAS No.: 1368872-95-0
M. Wt: 274.294
InChI Key: XWIOSXJHNIOKSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit containing a thiazole ring, was synthesized from methyl 3, 3-dimethylacrylate in an overall yield of 13.8% through nine steps, including asymmetric dihydroxylation, 2, 2-dimethoxypropane protection, saponification, coupling reaction, sulphonation, diazotization, cyclization, oxidation, and so on .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the pendant aryl moiety . Large lipophilic groups appear to be the most important factor affecting the activity of these series .

Scientific Research Applications

Synthesis and Pharmacological Potential

Recent research has focused on the development of novel benzofused thiazole derivatives, including 2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid, due to their promising antioxidant and anti-inflammatory properties. These compounds are synthesized through cyclocondensation reactions, and their pharmacological potential is evaluated through various in vitro assays. Specifically, certain derivatives have shown significant anti-inflammatory activity, comparable to standard references, and potent antioxidant activity against multiple reactive species. This highlights their potential as alternative therapeutic agents for treating inflammation and oxidative stress-related disorders (Raut et al., 2020).

Heterocyclic Systems with Pharmacological Significance

Heterocyclic compounds, including those based on thiazole and oxadiazole scaffolds, are recognized for their versatile pharmacological activities. The structural flexibility of these scaffolds allows for a wide range of chemical modifications, enhancing their interaction with various enzymes and receptors. This adaptability contributes to their significance in medicinal chemistry, offering a foundation for developing new pharmacologically active agents with potential applications in treating various diseases (Lelyukh, 2019).

Future Directions

Research on thiazole derivatives is ongoing, and a host of potential drug molecules have been customized for clinical use . This suggests that “2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid” and similar compounds may have potential applications in the future.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Pharmacokinetics

It’s known that the polar nature of the imidazole ring, which is present in this compound, should improve the pharmacokinetic parameters of the imidazole containing compounds .

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These could potentially include antiviral, anti-inflammatory, and anticancer effects, among others.

Properties

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-5-yl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-5-8-3-7(1-2-9(8)14-11)4-12-15-10(6-19-12)13(17)18/h1-3,6H,4-5H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOSXJHNIOKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CC3=NC(=CS3)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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